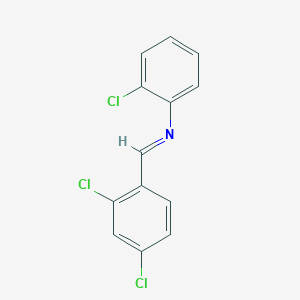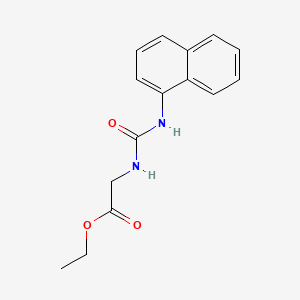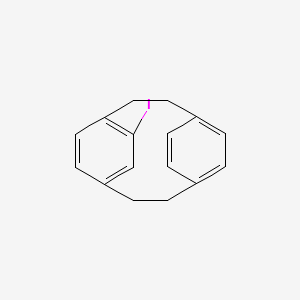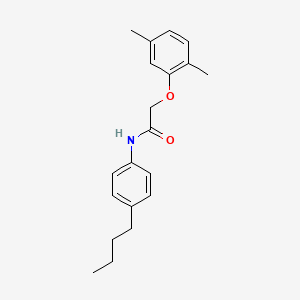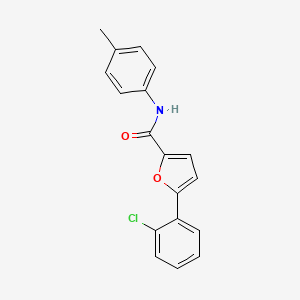![molecular formula C8H6BrO3PSe B11948784 Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)- CAS No. 163124-45-6](/img/structure/B11948784.png)
Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)- typically involves the bromination of benzoselenophene derivatives. One common method includes the conversion of ethyl 3-bromobenzo[b]selenophene-2-carboxylate to ethyl 3-cyanobenzo[b]selenophene-2-carboxylate using zinc cyanide in DMA at 90°C for 2 hours . The catalytic systems used in this reaction are tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) and 1,1’-bis(diphenylphosphino)ferrocene (dppf) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the selenium atom or other functional groups.
Substitution: Substitution reactions, particularly involving the bromine atom, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like zinc cyanide and catalytic systems such as Pd2dba3 and dppf are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with zinc cyanide produces ethyl 3-cyanobenzo[b]selenophene-2-carboxylate .
Scientific Research Applications
Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)- has several scientific research applications:
Mechanism of Action
The exact mechanism of action for phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)- is not well-documented. selenium-containing compounds generally exert their effects through interactions with biological molecules, potentially involving oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds are similar in structure but contain sulfur instead of selenium.
Benzofuran derivatives: These compounds contain oxygen instead of selenium and have different chemical properties and applications.
Uniqueness
Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)- is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. This uniqueness makes it a valuable compound for specialized research applications .
Properties
CAS No. |
163124-45-6 |
|---|---|
Molecular Formula |
C8H6BrO3PSe |
Molecular Weight |
339.98 g/mol |
IUPAC Name |
(3-bromo-1-benzoselenophen-2-yl)phosphonic acid |
InChI |
InChI=1S/C8H6BrO3PSe/c9-7-5-3-1-2-4-6(5)14-8(7)13(10,11)12/h1-4H,(H2,10,11,12) |
InChI Key |
XWMTZSFJBYBJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C([Se]2)P(=O)(O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



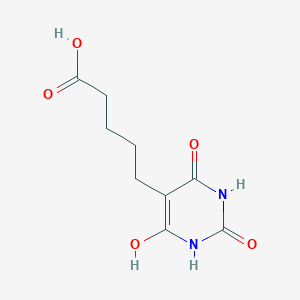
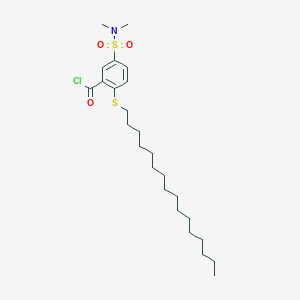

![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
